molecular formula C23H31N5O2 B2575662 2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 578733-78-5

2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate

Cat. No. B2575662
CAS RN: 578733-78-5
M. Wt: 409.534
InChI Key: ACIVIROIWGZWTE-UHFFFAOYSA-N
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Description

2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is a chemical compound with the molecular formula C23H31N5O2 . It has a molecular weight of 409.534 g/mol . The IUPAC name for this compound is 2-ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C23H31N5O2/c1-4-17(5-2)16-30-23(29)18(15-24)21-22(28-13-11-27(6-3)12-14-28)26-20-10-8-7-9-19(20)25-21/h7-10,17-18H,4-6,11-14,16H2,1-3H3 . The canonical SMILES string is CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a computed topological polar surface area of 82.4 Ų . It has a computed XLogP3-AA value of 3.7 , which is a measure of its lipophilicity. It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . It has 9 rotatable bonds . The exact mass and monoisotopic mass of this compound are both 409.24777525 g/mol .

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition for Copper: A theoretical study using quantum chemical calculations based on the Density Functional Theory (DFT) method was performed on quinoxalines, including similar compounds, to determine their efficiency as corrosion inhibitors for copper in nitric acid media. The relationship between the molecular structure of quinoxalines and their inhibition efficiency was established, showing consistency with experimental data (Zarrouk et al., 2014).

Synthesis Methodologies

  • Green Synthesis of Quinoxaline Derivatives: A green, efficient, and rapid procedure for synthesizing 2-amino-3-cyano-quinoxaline derivatives has been developed, emphasizing operational simplicity, mild reaction conditions, short reaction time, and minimal environmental impact (Lei et al., 2011).

Antimicrobial Activity

  • Antimicrobial Activity of Substituted Triazoles: Substituted 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial activity, providing insights into potential therapeutic applications (Holla et al., 2005).

Anticonvulsant Properties

  • Novel Anticonvulsant Agents: Synthesis of quinoxaline derivatives with potential anticonvulsant properties has been carried out, showing promising activities in models of metrazol-induced convulsions (Alswah et al., 2013).

Additional Applications

  • Cyclization Mechanisms: A study demonstrated the transformation of ethyl 2-(N-arylcarbamoyl)-2-iminoacetates into corresponding quinoxalin-2-ones using tert-butyl hypochlorite, emphasizing the mechanism involving iminyl radical cyclization (Li et al., 2017).
  • Anti-Inflammatory and Analgesic Agents: Research on the synthesis of new 2-(3-methyl-7-substituted-2-oxoquinoxalinyl)-5-(aryl)-1,3,4-oxadiazoles as potential non-steroidal anti-inflammatory and analgesic agents highlights the therapeutic potential of quinoxaline derivatives (Wagle et al., 2008).

properties

IUPAC Name

2-ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-4-17(5-2)16-30-23(29)18(15-24)21-22(28-13-11-27(6-3)12-14-28)26-20-10-8-7-9-19(20)25-21/h7-10,17-18H,4-6,11-14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIVIROIWGZWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate

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